molecular formula C10H5N3O2 B15263584 7-Nitroisoquinoline-1-carbonitrile

7-Nitroisoquinoline-1-carbonitrile

Cat. No.: B15263584
M. Wt: 199.17 g/mol
InChI Key: PVWYIIGNNJBSOU-UHFFFAOYSA-N
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Description

7-Nitroisoquinoline-1-carbonitrile is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group at the 7th position and a cyano group at the 1st position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Nitroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions .

Major Products Formed

The major products formed from these reactions include aminoisoquinoline derivatives, which have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

7-Nitroisoquinoline-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with nucleophiles, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitroisoquinoline-1-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

7-nitroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H5N3O2/c11-6-10-9-5-8(13(14)15)2-1-7(9)3-4-12-10/h1-5H

InChI Key

PVWYIIGNNJBSOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C#N)[N+](=O)[O-]

Origin of Product

United States

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